Levomethadyl acetate

Übersicht

Beschreibung

Levacetylmethadol, auch bekannt als Levomethadylacetat, ist ein synthetisches Opioid, das strukturell Methadon ähnelt. Es wird hauptsächlich zur Behandlung und Bewältigung von Opioidabhängigkeit eingesetzt. Levacetylmethadol hat aufgrund seiner aktiven Metaboliten eine lange Wirkungsdauer .

Vorbereitungsmethoden

Levacetylmethadol wird durch eine Reihe chemischer Reaktionen synthetisiert. Der Syntheseweg beinhaltet die Acetylierung von Methadol, einem Derivat von Methadon. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Essigsäureanhydrid als Acetylierungsmittel und ein geeignetes Lösungsmittel wie Dichlormethan. Die Reaktion wird unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Analyse Chemischer Reaktionen

Levacetylmethadol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Levacetylmethadol kann zu seinem entsprechenden N-Oxid-Derivat oxidiert werden.

Reduktion: Die Verbindung kann zu ihren demethylierten Metaboliten, Nor-LAAM und Dinor-LAAM, reduziert werden.

Substitution: Levacetylmethadol kann nucleophile Substitutionsreaktionen eingehen, bei denen die Acetylgruppe durch andere Nucleophile ersetzt wird. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Natriummethoxid. .

Wissenschaftliche Forschungsanwendungen

Levomethadyl acetate hydrochloride (LAAM), also known as this compound, is a medication approved by the U.S. Food and Drug Administration (FDA) in 1993 for the treatment of opioid dependence . LAAM is a µ-opioid agonist that, similar to methadone, provides opioid blockade and has good oral bioavailability .

Scientific Research Applications

Efficacy in Opioid Dependence Treatment

LAAM is effective in treating opioid dependence because it reduces the need for daily administration compared to methadone . A study comparing LAAM, buprenorphine, and methadone found that LAAM (administered three times a week) substantially reduced the use of illicit opioids compared to low-dose methadone .

Eissenberg et al. conducted a randomized, controlled study with three treatment groups receiving different LAAM doses on Mondays, Wednesdays, and Fridays: low-dose (25 mg, 25 mg, 35 mg), medium-dose (50 mg, 50 mg, 70 mg), and high-dose (100 mg, 100 mg, 140 mg) . The Friday dosages were higher to compensate for the longer interval between Friday and Monday . The results indicated that abstinence from opioid use, verified by urine samples, increased with higher LAAM dosages. Specifically, 34% of the high-dose group remained abstinent for four consecutive weeks, compared to 11% and 14% in the low- and medium-dose groups, respectively .

Comparison with Other Treatments

A 17-week randomized study compared LAAM (75 to 115 mg), buprenorphine (16 to 32 mg), high-dose methadone (60 to 100 mg), and low-dose methadone (20 mg) . The mean number of days patients remained in the study was significantly higher for those receiving LAAM (89 days), buprenorphine (96 days), and high-dose methadone (105 days) compared to low-dose methadone (70 days) . The percentage of patients with 12 or more consecutive opioid-negative urine specimens was 36% in the LAAM group, 26% in the buprenorphine group, 28% in the high-dose methadone group, and 8% in the low-dose methadone group .

Dose-Related Efficacy

The clinical efficacy of LAAM is positively related to the dose . High-dose LAAM (100 mg three times a week) was most effective at reducing opioid use and craving, although it was associated with a greater incidence of adverse effects .

Patient Acceptability and Harm Reduction

LAAM is generally acceptable to most patients and effectively suppresses withdrawal symptoms . Self-reported weekly IV drug use showed significant reductions in IV opiate and other drug use among patients in all LAAM groups. Non-IV drug use also decreased, though less dramatically .

Data Table: Comparison of Opioid Dependence Treatments

Case Studies

- Objective : To compare the clinical efficacy of different doses of LAAM in treating opioid dependence.

- Method : Randomized, controlled study with 180 opioid-dependent volunteers assigned to low-dose, medium-dose, and high-dose LAAM groups.

- Results : Higher LAAM doses were more effective in decreasing heroin use. After 16 weeks, patients in the high-dose group reported heroin use on 2.5 days of the previous 30, compared to 4.1 and 6.3 days in the medium- and low-dose groups, respectively.

- Objective : To compare LAAM, buprenorphine, and methadone in the treatment of opioid dependence.

- Method : 17-week randomized study of 220 patients comparing LAAM, buprenorphine, and high-dose and low-dose methadone.

- Results : LAAM, buprenorphine, and high-dose methadone substantially reduced the use of illicit opioids compared to low-dose methadone.

Wirkmechanismus

Levacetylmethadol exerts its effects by acting as an agonist at the μ-opioid receptor. It also acts as a potent, noncompetitive antagonist at the α3β4 neuronal nicotinic acetylcholine receptor. The compound undergoes extensive first-pass metabolism to form active demethylated metabolites, nor-LAAM and dinor-LAAM, which are more potent than the parent drug. These metabolites further contribute to the drug’s long duration of action .

Vergleich Mit ähnlichen Verbindungen

Levacetylmethadol ähnelt anderen synthetischen Opioiden wie Methadon und Acetylmethadol. Es hat aufgrund seiner aktiven Metaboliten eine längere Wirkungsdauer. Im Vergleich zu Methadon erfordert Levacetylmethadol eine weniger häufige Dosierung, was es für Patienten zu einer bequemeren Option macht. Ähnliche Verbindungen sind:

Methadon: Ein synthetisches Opioid, das zur Schmerztherapie und zur Behandlung von Opioidabhängigkeit eingesetzt wird.

Acetylmethadol: Ein synthetisches Opioid, das Levacetylmethadol ähnelt, aber eine kürzere Wirkungsdauer hat.

Buprenorphin: Ein partieller Opioidagonist, der zur Behandlung von Opioidabhängigkeit eingesetzt wird

Biologische Aktivität

Levomethadyl acetate (LAAM) is a synthetic opioid agonist primarily used in the treatment of opioid dependence. Approved by the FDA in 1993, LAAM offers a unique pharmacological profile that distinguishes it from other opioids like methadone. This article explores the biological activity, pharmacokinetics, efficacy, and safety of this compound, including relevant case studies and research findings.

This compound acts primarily as a µ-opioid receptor agonist , similar to methadone. Its biological activity is characterized by:

- Opioid Receptor Interaction : LAAM binds to µ-opioid receptors, leading to analgesic effects and opioid blockade. It also interacts with other receptors, including neuronal acetylcholine receptor subunits, where it exhibits antagonistic properties .

- Metabolism : LAAM undergoes extensive first-pass metabolism, converting into two active metabolites: nor-levomethadyl acetate and dinor-levomethadyl acetate. These metabolites are more potent than the parent compound, contributing significantly to its therapeutic effects .

- Pharmacokinetics : The drug has a half-life of approximately 2.6 days , allowing for thrice-weekly dosing regimens . This extended half-life is advantageous for maintaining stable plasma levels and reducing withdrawal symptoms.

Efficacy in Opioid Dependence Treatment

Numerous studies have evaluated the efficacy of this compound in treating opioid dependence:

- Dosing Regimens : Clinical trials have compared various dosing strategies. For instance, a study at Johns Hopkins University involved patients receiving doses of 25 mg, 50 mg, and 100 mg thrice weekly. Results indicated that higher doses correlated with increased rates of abstinence from heroin use .

| Dose Group | Days of Heroin Use (Last 30 Days) | Abstinence Rate (%) |

|---|---|---|

| Low Dose (25 mg) | 6.3 | 11 |

| Medium Dose (50 mg) | 4.1 | 14 |

| High Dose (100 mg) | 2.5 | 34 |

- Retention Rates : In a comparative study involving LAAM and methadone, retention rates were observed to be lower for LAAM during induction phases; however, long-term retention was comparable once patients stabilized on treatment .

Safety Profile

While this compound is generally considered safe when used as directed, its safety profile includes some notable concerns:

- Adverse Effects : Common side effects include constipation and sedation. Cardiac arrhythmias have been reported, particularly at higher doses or in patients with pre-existing conditions, prompting caution in prescribing .

- Patient Acceptability : Despite its efficacy, some studies suggest that patient retention may be lower with LAAM compared to methadone during initial treatment phases due to the longer intervals between doses .

Case Studies and Research Findings

Several case studies have provided insights into the real-world application of this compound:

- Multisite Open-Label Study : A multisite trial evaluated the safety and efficacy of LAAM across multiple treatment centers, reporting significant reductions in illicit opioid use among participants .

- Comparative Effectiveness Research : A study comparing this compound with buprenorphine and high-dose methadone found that while all treatments reduced illicit opioid use significantly, LAAM had a higher percentage of patients achieving consecutive opioid-negative urine tests compared to low-dose methadone .

Eigenschaften

Key on ui mechanism of action |

Opiate receptors (Mu, Kappa, Delta) are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins. Binding of the opiate stimulates the exchange of GTP for GDP on the G-protein complex. As the effector system is adenylate cyclase and cAMP located at the inner surface of the plasma membrane, opioids decrease intracellular cAMP by inhibiting adenylate cyclase. Subsequently, the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine and noradrenaline is inhibited. Opioids also inhibit the release of vasopressin, somatostatin, insulin and glucagon. Levomethadyl acetate effectively opens calcium-dependent inwardly rectifying potassium channels (OP1 receptor agonist), resulting in hyperpolarization and reduced neuronal excitability. |

|---|---|

CAS-Nummer |

1477-40-3 |

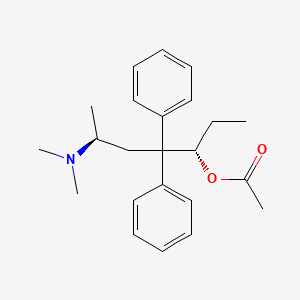

Molekularformel |

C23H31NO2 |

Molekulargewicht |

353.5 g/mol |

IUPAC-Name |

[(3S,6S)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate |

InChI |

InChI=1S/C23H31NO2/c1-6-22(26-19(3)25)23(17-18(2)24(4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-16,18,22H,6,17H2,1-5H3/t18-,22-/m0/s1 |

InChI-Schlüssel |

XBMIVRRWGCYBTQ-AVRDEDQJSA-N |

SMILES |

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |

Isomerische SMILES |

CC[C@@H](C(C[C@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |

Kanonische SMILES |

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |

Aussehen |

Solid powder |

Key on ui other cas no. |

1477-40-3 |

Physikalische Beschreibung |

Solid |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

15 mg/mL 1.79e-03 g/L |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(3R,6R)-3-Acetoxy-6-dimethylamino-4,4-diphenylheptane 6-(Dimethylamino)-4,4-Diphenyl-3-Heptanol Acetate Acemethadone Acetylmethadol Alphacetylmethadol Amidolacetate Dimepheptanol LAAM Levo alpha Acetylmethadol Levo-alpha-Acetylmethadol Levoacetylmethadol Levomethadyl Levomethadyl Acetate Levomethadyl Acetate Hydrochloride Methadol Methadyl Acetate ORLAAM |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.